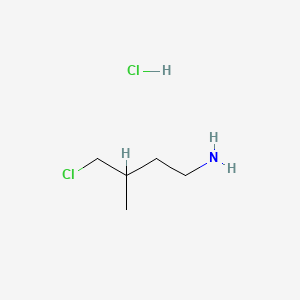

4-Chloro-3-methylbutan-1-aminehydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-3-methylbutan-1-aminehydrochloride is a chemical compound with the molecular formula C5H13Cl2N. It is a derivative of butanamine, where the amine group is substituted with a chlorine atom and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylbutan-1-aminehydrochloride typically involves the chlorination of 3-methylbutan-1-amine. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is monitored closely to maintain optimal conditions and ensure consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-methylbutan-1-aminehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, ketones, or other related compounds .

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-methylbutan-1-aminehydrochloride has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .

Wirkmechanismus

The mechanism of action of 4-Chloro-3-methylbutan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-3-methylphenol: Another chlorinated compound with different functional groups and applications.

2-Chloro-3-methylbutan-1-amine hydrochloride: A similar compound with a different position of the chlorine atom.

Uniqueness

4-Chloro-3-methylbutan-1-aminehydrochloride is unique due to its specific structure and reactivity. The presence of both chlorine and methyl groups on the butanamine backbone provides distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications .

Biologische Aktivität

4-Chloro-3-methylbutan-1-amine hydrochloride, also known as a chiral amine, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes. The following sections outline its chemical properties, biological activities, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C5H12ClN |

| Molecular Weight | 135.61 g/mol |

| IUPAC Name | 4-Chloro-3-methylbutan-1-amine hydrochloride |

| Appearance | White crystalline solid |

4-Chloro-3-methylbutan-1-amine hydrochloride acts primarily as a monoamine releasing agent . It is believed to enhance the release of neurotransmitters such as dopamine and norepinephrine, which can lead to increased locomotor activity and potential therapeutic effects in mood disorders.

Neurotransmitter Release

Studies have indicated that compounds similar to 4-Chloro-3-methylbutan-1-amine hydrochloride can significantly increase the release of monoamines in vitro. For instance, research has shown that this compound can stimulate the release of dopamine from synaptic vesicles, which is crucial for mood regulation and cognitive functions .

Antidepressant Effects

In animal models, administration of 4-Chloro-3-methylbutan-1-amine hydrochloride has been associated with antidepressant-like effects. This was evidenced by reduced immobility in forced swim tests, suggesting an enhancement in mood and motivation .

Case Studies

- Locomotor Activity : A study evaluated the locomotor effects of 4-Chloro-3-methylbutan-1-amine hydrochloride in mice. Results showed a significant increase in locomotion compared to control groups, indicating its potential as a stimulant .

- Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted on various human cell lines. The compound displayed minimal cytotoxic effects at concentrations up to 10 µM, suggesting a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure of 4-Chloro-3-methylbutan-1-amine hydrochloride allows for modifications that can enhance its biological activity. Variations in the alkyl chain or substitutions on the amine group have been explored to optimize its efficacy against specific biological targets.

Comparative Analysis with Related Compounds

| Compound Name | Activity Type | Observations |

|---|---|---|

| 4-Chloro-3-methylbutan-1-amine | Monoamine releasing agent | Increased dopamine release |

| Similar amines (e.g., 2-Aminobutane) | Antidepressant effects | Comparable mood enhancement |

| Other chiral amines | Varying receptor affinities | Different therapeutic potentials |

Eigenschaften

CAS-Nummer |

2839138-87-1 |

|---|---|

Molekularformel |

C5H13Cl2N |

Molekulargewicht |

158.07 g/mol |

IUPAC-Name |

4-chloro-3-methylbutan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H12ClN.ClH/c1-5(4-6)2-3-7;/h5H,2-4,7H2,1H3;1H |

InChI-Schlüssel |

HQXMHOPRVUAJTM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCN)CCl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.